molecular formula C14F30 B045069 Perfluoro-2,11-dimethyldodecane CAS No. 118694-32-9

Perfluoro-2,11-dimethyldodecane

Cat. No.: B045069
CAS No.: 118694-32-9
M. Wt: 738.1 g/mol
InChI Key: PCEMNVWCINQDOH-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane typically involves multiple steps of fluorination. The process often starts with a hydrocarbon precursor, which undergoes successive fluorination reactions using reagents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). These reactions are conducted under controlled conditions to ensure complete fluorination and to avoid side reactions. Industrial production methods may involve continuous flow reactors to achieve high yields and purity.

Chemical Reactions Analysis

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is known for its chemical inertness, which means it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo defluorination reactions, leading to the formation of partially fluorinated products.

Scientific Research Applications

The unique properties of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane make it valuable in various scientific research applications:

    Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is primarily related to its physical properties rather than specific molecular interactions. Its high fluorine content results in strong carbon-fluorine bonds, which contribute to its thermal stability and chemical inertness. These properties enable it to form stable interfaces and barriers, making it effective in applications requiring resistance to harsh chemical environments.

Comparison with Similar Compounds

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane can be compared with other highly fluorinated compounds, such as perfluorooctane and perfluorodecalin. While all these compounds share similar properties like chemical inertness and low surface energy, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is unique due to its specific molecular structure, which provides distinct advantages in certain applications, such as higher thermal stability and specific solubility characteristics.

Properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F30/c15-1(11(33,34)35,12(36,37)38)3(17,18)5(21,22)7(25,26)9(29,30)10(31,32)8(27,28)6(23,24)4(19,20)2(16,13(39,40)41)14(42,43)44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEMNVWCINQDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379806
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118694-32-9
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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